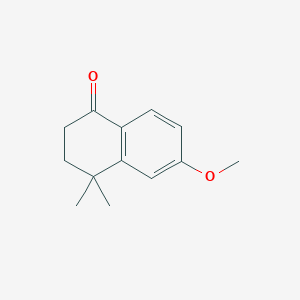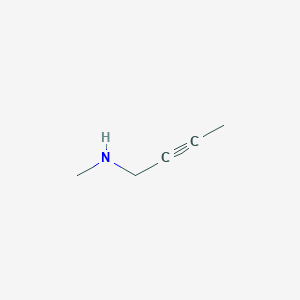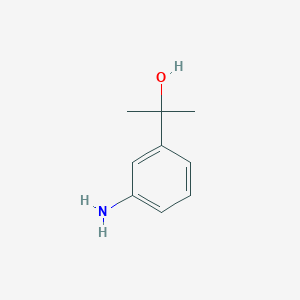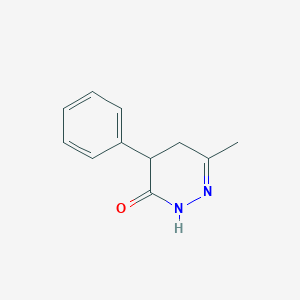
6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDP belongs to the class of pyridazinone derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Nrf2/ARE pathway, and the NF-κB pathway. 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which contribute to its neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-tumor effects. 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has also been shown to improve mitochondrial function and reduce oxidative stress, which contribute to its neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one also has some limitations, such as its low bioavailability, which may limit its efficacy in vivo. In addition, the optimal dosage and administration route for 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one have not been fully established, which may affect its therapeutic potential.
Future Directions
There are several future directions for 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one research, including the development of novel formulations for improved bioavailability, the optimization of dosage and administration routes, and the evaluation of its efficacy in various disease models. 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one may also have potential applications in other fields, such as agriculture and food science, due to its antioxidant and anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action and therapeutic potential of 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one.
Scientific Research Applications
6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has been studied for its potential therapeutic applications in various fields, including neuroprotection, cardiovascular diseases, and cancer. In neuroprotection studies, 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has been shown to protect neurons from oxidative stress and apoptosis, which are common mechanisms of neurodegeneration. In cardiovascular studies, 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In cancer studies, 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one has been shown to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways.
properties
IUPAC Name |
3-methyl-5-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMGELWGDOVGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




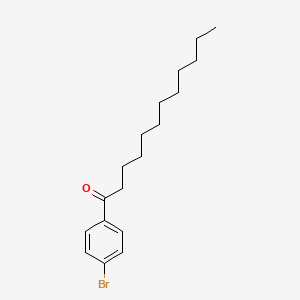




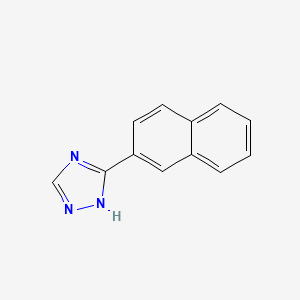
![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B3254080.png)

![4-Chloro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B3254090.png)
